Dicyclohexyl azelate chemical structure and properties
Dicyclohexyl azelate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dicyclohexyl azelate, a diester of azelaic acid. Due to the limited availability of specific experimental data for dicyclohexyl azelate, this guide also includes relevant information on closely related azelate esters to provide a broader context for its potential properties and applications.
Chemical Structure and Identification
Dicyclohexyl azelate, also known by its IUPAC name 1,9-dicyclohexyl nonanedioate, is a chemical compound with the CAS number 18803-77-5. It is the dicyclohexyl ester of nonanedioic acid (azelaic acid).[1]
Molecular Formula: C₂₁H₃₆O₄[1]
Molecular Weight: 352.51 g/mol
Synonyms:
-
1,9-Dicyclohexyl nonanedioate[1]
-
Azelaic acid, dicyclohexyl ester[1]
-
Nonanedioic acid, dicyclohexyl ester[1]
Below is a 2D representation of the chemical structure of dicyclohexyl azelate.
Physicochemical Properties
| Property | Value (Di-n-hexyl azelate) | Reference |
| Boiling Point | 216 °C @ 5 Torr | [2] |
| Melting Point | -8 °C | [2] |
| Density | 0.927 g/cm³ @ 20 °C | [2] |
| Solubility | Data not available for dicyclohexyl azelate. Esters are generally soluble in organic solvents and have low solubility in water. |
Synthesis of Dicyclohexyl Azelate
Dicyclohexyl azelate can be synthesized via the Fischer esterification of azelaic acid with cyclohexanol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[3][4]
General Experimental Protocol: Fischer Esterification
This protocol is a general procedure for the synthesis of esters from carboxylic acids and alcohols and can be adapted for the synthesis of dicyclohexyl azelate.
Materials:
-
Azelaic acid
-
Cyclohexanol (in excess)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)[4]
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of cyclohexanol, and the acid catalyst in toluene.[5]
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to obtain pure dicyclohexyl azelate.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexyl rings and the methylene protons of the azelaic acid backbone. The protons on the carbon attached to the oxygen of the ester group in the cyclohexyl ring would appear as a multiplet at a downfield chemical shift (around 4.5-5.0 ppm). The methylene protons adjacent to the carbonyl groups of the azelate chain would appear as triplets around 2.2-2.4 ppm. The other methylene protons of the azelate chain and the cyclohexyl rings would appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm).
-
¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the ester at around 173-175 ppm. The carbon of the cyclohexyl ring attached to the oxygen would appear around 70-75 ppm. The methylene carbons of the azelate chain and the other carbons of the cyclohexyl rings would appear in the upfield region (around 20-40 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1730-1750 cm⁻¹. C-O stretching bands would appear in the region of 1000-1300 cm⁻¹. The spectrum would also show C-H stretching bands for the sp³ hybridized carbons of the cyclohexyl and methylene groups just below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the cyclohexyl rings and the aliphatic chain.
Potential Applications
While specific applications for dicyclohexyl azelate are not well-documented, esters of azelaic acid are known for their use in various industries.
-
Plasticizers: Azelate esters are commonly used as plasticizers for polymers such as polyvinyl chloride (PVC) to improve flexibility, particularly at low temperatures.[6]
-
Lubricants: Due to their good thermal stability and low-temperature properties, azelate esters are used as base oils in synthetic lubricants.
-
Cosmetics and Pharmaceuticals: Azelaic acid itself is used in the treatment of acne and other skin conditions.[7] Its esters may be explored as more lipophilic prodrugs to enhance skin penetration.
Toxicity and Safety
There is no specific toxicity data available for dicyclohexyl azelate. However, azelaic acid is generally considered to have low toxicity.[8] For related compounds like di(2-ethylhexyl) azelate, it is not classified as a hazardous substance.[9] General safety precautions for handling chemicals should be followed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Storage: Store in a cool, dry place away from incompatible materials.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101020627A - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scipoly.com [scipoly.com]
